Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Overview
Description
Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl ester group at the 3rd position of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the bromination of a suitable tetrahydroisoquinoline precursor followed by esterification. One common method is the bromination of 1,2,3,4-tetrahydroisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting bromo derivative is then subjected to esterification using methanol and a catalytic amount of acid, such as sulfuric acid, to yield the desired methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo oxidation reactions to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding tetrahydroisoquinoline derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
Chemistry: Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of complex molecules with potential pharmacological activities .
Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of tetrahydroisoquinoline derivatives. It has shown potential in the development of drugs targeting neurological disorders, cancer, and infectious diseases .
Industry: The compound is used in the production of fine chemicals and pharmaceuticals. Its derivatives are explored for their applications in agrochemicals and materials science .
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is primarily related to its interaction with biological targets such as enzymes and receptors. The bromine atom and the ester group play crucial roles in binding to the active sites of these targets, modulating their activity. The compound can inhibit or activate specific pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- Methyl 5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Methyl 5-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Comparison: Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-4,10,13H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAFKZZXSROWTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661412 | |
Record name | Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219170-24-7 | |
Record name | Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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